4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the condensation of 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid with a suitable sulfonamide derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs .
Scientific Research Applications
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: Shares the pyridazinone core structure but lacks the sulfonamide and pyridine moieties.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a similar carbonyl group but differs in the overall structure and functional groups.
Uniqueness
4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of the pyridazinone core with sulfonamide and pyridine functionalities.
Properties
IUPAC Name |
4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-10-15(18(23)22-21-13)11-14-5-7-17(8-6-14)26(24,25)20-12-16-4-2-3-9-19-16/h2-10,20H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXNZDSABVXMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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